molecular formula C16H14O4 B191046 2',4'-Dihydroxy-4-methoxychalcone CAS No. 13351-10-5

2',4'-Dihydroxy-4-methoxychalcone

Cat. No.: B191046
CAS No.: 13351-10-5
M. Wt: 270.28 g/mol
InChI Key: ADRQFDIWPRFKSP-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’-Dihydroxy-4-methoxychalcone is a chalcone derivative with the molecular formula C16H14O4. Chalcones are a class of flavonoids characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its various biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 2’,4’-Dihydroxy-4-methoxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of a base, typically an alcoholic alkali . The reaction conditions usually involve refluxing the reactants in ethanol or methanol with a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

This may include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dihydroxy-4-methoxychalcone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated chalcones .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Exhibits antimicrobial, antioxidant, and antiparasitic activities.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

2’,4’-Dihydroxy-4-methoxychalcone can be compared with other chalcone derivatives such as:

  • 2,2’-Dihydroxy-4’,6’-dimethoxychalcone
  • 3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone
  • 5’-Chloro-2’-hydroxy-4’-methoxychalcone

These compounds share similar structural features but differ in their substitution patterns, which can influence their biological activities and chemical reactivity.

Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-10,17,19H,1H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRQFDIWPRFKSP-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13351-10-5
Record name 2'4'-Dihydroxy-4-methoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13351-10-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dihydroxy-4-methoxychalcone
Reactant of Route 2
2',4'-Dihydroxy-4-methoxychalcone
Reactant of Route 3
Reactant of Route 3
2',4'-Dihydroxy-4-methoxychalcone
Reactant of Route 4
2',4'-Dihydroxy-4-methoxychalcone
Reactant of Route 5
2',4'-Dihydroxy-4-methoxychalcone
Reactant of Route 6
2',4'-Dihydroxy-4-methoxychalcone
Customer
Q & A

Q1: What are the key biological activities reported for 2',4'-Dihydroxy-4-methoxychalcone?

A1: Research indicates that this compound exhibits potent anti-inflammatory activity. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) . This anti-inflammatory effect is attributed to the compound's ability to suppress the induction of cyclooxygenase-2 (COX-2) , an enzyme involved in the production of PGE2. Additionally, it has shown antileishmanial activity against various Leishmania species .

Q2: How does the structure of this compound relate to its anti-inflammatory activity?

A2: Research suggests that the presence of the 4'-methoxyl group in this compound is crucial for its potent inhibitory activity against PGE2 production . Studies comparing different 2'-hydroxychalcone derivatives indicate that compounds with this specific structural feature exhibit enhanced anti-inflammatory effects.

Q3: What is the role of this compound in the synthesis of other flavonoids?

A3: this compound serves as a key intermediate in the synthesis of various flavonoids. It can undergo cyclization reactions to form flavanones, such as 7-hydroxy-4'-methoxyflavanone, which can be further oxidized to yield flavones like 7-hydroxy-4'-methoxyflavone . These reactions highlight the versatility of this compound as a starting material for synthesizing structurally diverse flavonoids with potential biological activities.

Q4: Has this compound been identified in natural sources?

A4: Yes, this compound has been isolated from various plant sources. It has been found in the fruits of Gymnocladus chinensis and the roots of Glossostemon bruguieri , among other plants.

Q5: How does this compound interact with the PfDHODH receptor?

A5: While specific details on the interaction are not provided in the research, a study utilizing structure-based drug design with the PfDHODH receptor, a potential drug target for malaria, identified this compound as a potential ligand . Further research is needed to elucidate the binding mode and potential implications for antimalarial drug development.

Q6: What spectroscopic data is available for characterizing this compound?

A6: Characterisation of this compound has been achieved using techniques such as FT-IR, GC-MS, 1H-NMR, and 13C-NMR spectroscopy . These techniques provide information about the functional groups, molecular weight, and structural arrangement of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.